Cas no 2227805-08-3 ((2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

(2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1754951
- 2227805-08-3
- (2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol
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- インチ: 1S/C8H14N4O/c9-7(5-13)8-4-12(11-10-8)3-6-1-2-6/h4,6-7,13H,1-3,5,9H2/t7-/m0/s1
- InChIKey: ZFOKMFCLEGGOBS-ZETCQYMHSA-N
- ほほえんだ: OC[C@@H](C1=CN(CC2CC2)N=N1)N
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
(2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754951-0.05g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 0.05g |
$1836.0 | 2023-09-20 | ||
Enamine | EN300-1754951-2.5g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 2.5g |
$4286.0 | 2023-09-20 | ||
Enamine | EN300-1754951-0.5g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 0.5g |
$2098.0 | 2023-09-20 | ||
Enamine | EN300-1754951-1g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 1g |
$2186.0 | 2023-09-20 | ||
Enamine | EN300-1754951-1.0g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 1g |
$2186.0 | 2023-05-23 | ||
Enamine | EN300-1754951-5.0g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 5g |
$6339.0 | 2023-05-23 | ||
Enamine | EN300-1754951-0.25g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 0.25g |
$2011.0 | 2023-09-20 | ||
Enamine | EN300-1754951-10g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 10g |
$9400.0 | 2023-09-20 | ||
Enamine | EN300-1754951-10.0g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 10g |
$9400.0 | 2023-05-23 | ||
Enamine | EN300-1754951-0.1g |
(2R)-2-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
2227805-08-3 | 0.1g |
$1923.0 | 2023-09-20 |
(2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
(2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-olに関する追加情報
Recent Advances in the Study of (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol (CAS: 2227805-08-3)
The compound (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol (CAS: 2227805-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral amino alcohol derivative, characterized by a cyclopropylmethyl-substituted triazole moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. The unique structural features of this compound make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
Recent research has focused on the synthesis and optimization of (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) described an efficient asymmetric synthesis route for this compound, utilizing a chiral auxiliary-mediated approach to achieve high enantiomeric purity. The synthetic protocol involved the cyclopropanation of a propargylic alcohol derivative followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. The resulting product exhibited excellent yield (85%) and enantiomeric excess (98%), making it suitable for further pharmacological evaluation.
Pharmacological investigations have revealed that (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol exhibits potent activity as a modulator of γ-aminobutyric acid (GABA) receptors. In vitro studies using patch-clamp electrophysiology demonstrated that the compound enhances GABAA receptor currents at nanomolar concentrations, suggesting potential applications in the treatment of anxiety disorders and epilepsy. Additionally, molecular docking simulations have provided insights into the binding interactions between the compound and the GABAA receptor, highlighting the importance of the cyclopropylmethyl group for receptor affinity.
Beyond its CNS activity, (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol has shown promise as an antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, as evidenced by transmission electron microscopy showing disrupted peptidoglycan layers in treated cells.
Structure-activity relationship (SAR) studies have been conducted to explore modifications of the (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol scaffold. Researchers have found that the stereochemistry at the 2-position is crucial for biological activity, with the (R)-enantiomer showing significantly higher potency than its (S)-counterpart. Furthermore, the cyclopropylmethyl group has been identified as a key pharmacophore, with larger alkyl substitutions leading to reduced activity. These findings have guided the design of second-generation analogs with improved pharmacokinetic properties.
Current challenges in the development of (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol include optimizing its blood-brain barrier permeability for CNS applications and addressing potential metabolic instability issues. Recent advances in prodrug strategies, particularly the development of ester and carbamate derivatives, have shown promise in overcoming these limitations. Ongoing preclinical studies are evaluating the safety and efficacy of these modified compounds, with results expected to be published in late 2024.
In conclusion, (2R)-2-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-ol (CAS: 2227805-08-3) represents a versatile scaffold with multiple therapeutic applications. The compound's unique structural features, combined with its diverse biological activities, make it an important subject of current medicinal chemistry research. Future directions include the exploration of its potential in combination therapies and the development of targeted delivery systems to enhance its clinical utility.
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